molecular formula C11H10ClNO2S B13632721 1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride

1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13632721
M. Wt: 255.72 g/mol
InChI Key: JXOKPCIZILCTCK-UHFFFAOYSA-N
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Description

1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a cyanophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of cyclopropane-1-sulfonyl chloride with 2-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in biochemical studies to investigate molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, sulfonyl chloride group, and cyanophenyl moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C11H10ClNO2S/c12-16(14,15)11(5-6-11)7-9-3-1-2-4-10(9)8-13/h1-4H,5-7H2

InChI Key

JXOKPCIZILCTCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2C#N)S(=O)(=O)Cl

Origin of Product

United States

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